
1-(3-chlorophenyl)-N-isobutylmethanesulfonamide
Übersicht
Beschreibung
1-(3-chlorophenyl)-N-isobutylmethanesulfonamide, also known as S-(-)-N-(1-(3-chlorophenyl)ethyl)-1,2-isobutylamino)methanesulfonamide, is a compound that has been extensively studied for its potential therapeutic properties. It belongs to the class of sulfonamide drugs and has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Wirkmechanismus
The exact mechanism of action of 1-(3-chlorophenyl)-N-isobutylmethanesulfonamide is not fully understood. However, it is believed to act through the inhibition of voltage-gated sodium channels, which play a key role in the generation and propagation of action potentials in neurons. By blocking these channels, the compound may reduce the excitability of neurons and thereby reduce pain and seizures.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. It has also been shown to reduce the expression of cyclooxygenase-2, an enzyme involved in the synthesis of prostaglandins, which play a key role in pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(3-chlorophenyl)-N-isobutylmethanesulfonamide is its high potency and selectivity for voltage-gated sodium channels. This makes it a useful tool for studying the role of these channels in neurological disorders. However, one limitation of the compound is its potential toxicity, particularly at higher doses. Careful dosing and monitoring are therefore required when using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(3-chlorophenyl)-N-isobutylmethanesulfonamide. One area of interest is the development of more potent and selective analogs of the compound, which may have improved therapeutic properties. Another area of interest is the investigation of the compound's potential use in the treatment of other neurological disorders, such as multiple sclerosis and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-N-isobutylmethanesulfonamide has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant effects. It has also been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and other neurological disorders.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-N-(2-methylpropyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2S/c1-9(2)7-13-16(14,15)8-10-4-3-5-11(12)6-10/h3-6,9,13H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUAYZUOZKBSJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)CC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



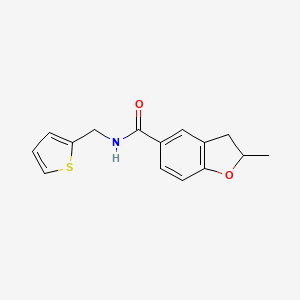
![methyl 2-methyl-4-{[(4-methylphenyl)amino]carbonyl}-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B4427622.png)
![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-propyn-1-yloxy)benzamide](/img/structure/B4427630.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4427637.png)
![{2-bromo-4-[(butylamino)methyl]-6-methoxyphenoxy}acetonitrile hydrochloride](/img/structure/B4427647.png)
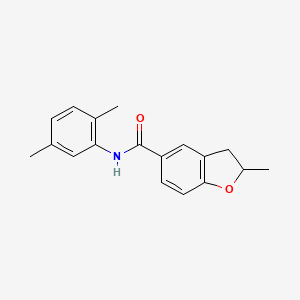
![3-(2-buten-1-yl)-8-sec-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4427660.png)

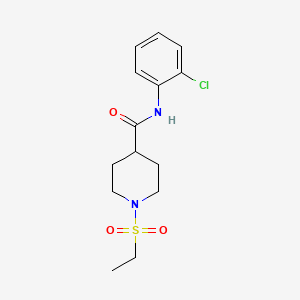
![(2-methoxyethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine hydrochloride](/img/structure/B4427693.png)
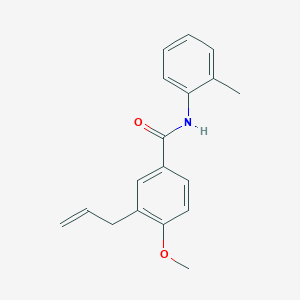
![N-[3-(1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide](/img/structure/B4427710.png)
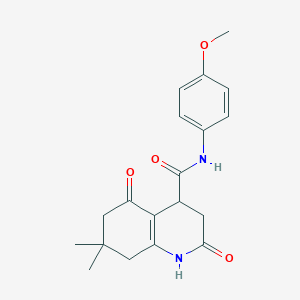
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-chloro-4-methoxybenzamide](/img/structure/B4427726.png)